molecular formula C114H176N30O55 B155483 (Glutamyl-glutamyl-asparaginyl-valyl)6 CAS No. 138783-15-0

(Glutamyl-glutamyl-asparaginyl-valyl)6

Cat. No.: B155483
CAS No.: 138783-15-0
M. Wt: 2846.8 g/mol
InChI Key: CWKMFJLXRHKPNV-MVMRWILZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Glutamyl-glutamyl-asparaginyl-valyl)6 is a synthetic, multi-unit peptide composed of a repeating tetrapeptide sequence. This structure suggests potential for investigating protein-protein interactions, biomaterial self-assembly, and as a model system for studying the behavior of repetitive peptide domains. Like other gamma-glutamyl peptides, it may be of interest in neuroscience and cell signaling research . The specific mechanism of action, binding affinity, and full spectrum of research applications for this custom peptide are not fully characterized and represent an area for ongoing scientific investigation. This product is strictly for research use only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Handling should adhere to safe laboratory practices for synthetic biochemicals.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-1-[(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoyl]oxy-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H176N30O55/c1-43(2)85(139-101(181)61(37-67(120)145)133-94(174)52(118)16-28-76(157)158)107(187)130-56(20-32-80(165)166)96(176)129-58(100(180)136-64(40-70(123)148)104(184)142-88(46(7)8)110(190)191)22-33-81(167)196-111(192)59(131-108(188)86(44(3)4)140-102(182)62(38-68(121)146)134-95(175)53(119)17-29-77(159)160)23-35-82(168)197-112(193)60(132-109(189)87(45(5)6)141-103(183)63(39-69(122)147)135-97(177)54(18-30-78(161)162)126-91(171)49(115)13-25-73(151)152)24-36-84(170)199-114(195)90(48(11)12)144-106(186)66(42-72(125)150)138-99(179)57(128-93(173)51(117)15-27-75(155)156)21-34-83(169)198-113(194)89(47(9)10)143-105(185)65(41-71(124)149)137-98(178)55(19-31-79(163)164)127-92(172)50(116)14-26-74(153)154/h43-66,85-90H,13-42,115-119H2,1-12H3,(H2,120,145)(H2,121,146)(H2,122,147)(H2,123,148)(H2,124,149)(H2,125,150)(H,126,171)(H,127,172)(H,128,173)(H,129,176)(H,130,187)(H,131,188)(H,132,189)(H,133,174)(H,134,175)(H,135,177)(H,136,180)(H,137,178)(H,138,179)(H,139,181)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,144,186)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,190,191)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,85-,86-,87-,88-,89-,90-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMFJLXRHKPNV-MVMRWILZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H176N30O55
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160781
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2846.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138783-15-0
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138783150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Glutamyl-glutamyl-asparaginyl-valyl)6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Primary Structural Analysis of Glutamyl Glutamyl Asparaginyl Valyl 6

Optimized Solid-Phase Peptide Synthesis Strategies for High-Purity (Glutamyl-glutamyl-asparaginyl-valyl)6 Constructs

The chemical synthesis of (Glutamyl-glutamyl-asparaginyl-valyl)6 is most effectively achieved using Solid-Phase Peptide Synthesis (SPPS), with the Fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy being the predominant choice due to its use of milder reaction conditions compared to older Boc/Benzyl approaches. altabioscience.comnih.gov The synthesis of a repeating sequence peptide presents unique challenges, including aggregation of the growing peptide chain and the accumulation of deletion sequences, which can complicate purification. peptide.compeptide.com

Protecting Groups and Coupling Reagents: The Fmoc group serves as the temporary Nα-amino protecting group, which is removed at each cycle with a mild base, typically piperidine (B6355638). peptide.com The side chains of the amino acids are protected with acid-labile groups: tert-butyl (tBu) for glutamic acid and trityl (Trt) or a similar group for asparagine to prevent side reactions. researchgate.netnih.gov The selection of the coupling reagent is critical for driving the peptide bond formation to completion and minimizing side reactions. For a potentially "difficult sequence" like this, high-efficiency aminium or phosphonium (B103445) salt-based reagents are preferred over carbodiimides like DCC alone. bachem.comsigmaaldrich.comcreative-peptides.com Reagents such as HBTU, HATU, or COMU, often used with additives like HOBt or OxymaPure, achieve high coupling rates and reduce undesired side reactions. bachem.comiris-biotech.deacs.org

Addressing Sequence-Specific Challenges: The (Glu-Glu-Asn-Val) sequence contains residues that are prone to specific side reactions.

Asparagine Dehydration: During activation, the side-chain amide of asparagine can undergo dehydration to form a nitrile (β-cyanoalanine). nih.gov Using a side-chain protecting group like Trityl (Trt) on asparagine is a standard procedure to prevent this.

Aspartimide Formation: Although the sequence contains asparagine preceded by glutamic acid rather than aspartic acid, the potential for aspartimide formation, a common side reaction involving sequences like -Asp-Asn-, highlights the need for careful monitoring. iris-biotech.de This reaction can lead to a mixture of α- and β-peptides. While less common with glutamic acid, the similar structure warrants attention.

The table below summarizes a typical optimized SPPS protocol for one coupling cycle.

StepProcedureReagents/SolventsPurpose
1. SwellingSwell the resin in a suitable solvent.Dimethylformamide (DMF)Prepare the resin for synthesis by allowing solvent penetration.
2. Fmoc DeprotectionTreat the resin with a piperidine solution.20% Piperidine in DMFRemove the Nα-Fmoc protecting group to expose the free amine for the next coupling.
3. WashingWash the resin multiple times.DMF, Isopropanol (IPA)Remove excess piperidine and byproducts.
4. CouplingAdd the pre-activated Fmoc-amino acid.Fmoc-amino acid, Coupling Reagent (e.g., HBTU/HATU), Base (e.g., DIPEA) in DMFForm the peptide bond between the incoming amino acid and the resin-bound peptide chain.
5. WashingWash the resin multiple times.DMFRemove excess reagents and byproducts from the coupling reaction.

Advanced Chromatographic Purification Techniques for Multi-Repeat Peptides, with Specific Reference to (Glutamyl-glutamyl-asparaginyl-valyl)6

Following synthesis and cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the target peptide along with impurities such as deletion sequences, truncated peptides, and byproducts from side reactions. High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification. springernature.com For a 24-residue peptide, a multi-step or orthogonal purification strategy may be required to achieve high purity (>98%). bio-works.combio-works.com

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most powerful and widely used technique for peptide purification, separating molecules based on their hydrophobicity. hplc.euharvardapparatus.com

Stationary Phase: C18 silica-based columns are the most common choice for peptides of this size, offering excellent resolution. hplc.eu

Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent is used to elute the peptides. An acidic ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is added to both phases to improve peak shape and resolution. hplc.eubiotage.com Optimizing the gradient slope is crucial; a shallow gradient can improve the separation of closely eluting impurities. biotage.com

pH Optimization: While acidic conditions with TFA are standard, altering the mobile phase pH can significantly change the selectivity of the separation, as it affects the ionization state of the acidic glutamyl residues. biotage.com

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge and serves as an excellent orthogonal technique to RP-HPLC. nih.govwaters.comwaters.com Given the presence of twelve glutamic acid residues, (Glutamyl-glutamyl-asparaginyl-valyl)6 is highly acidic and well-suited for anion-exchange chromatography at a neutral or slightly basic pH. Alternatively, at a low pH (e.g., pH 3-4), the glutamic acid side chains are protonated, and the peptide may be purified via cation-exchange chromatography if it possesses a net positive charge from the N-terminus. waters.com IEX is particularly effective at separating impurities with charge modifications, such as deamidated forms of the peptide, and can be used as an initial capture step to reduce the load on the subsequent high-resolution RP-HPLC column. bio-works.com

The following table outlines a potential two-step purification strategy.

ParameterStep 1: Ion-Exchange Chromatography (Capture)Step 2: Reversed-Phase HPLC (Polishing)
Technique Anion-Exchange Chromatography (AEX)Reversed-Phase HPLC
Stationary Phase Strong anion exchanger (e.g., Quaternary Ammonium)C18 Silica (e.g., 5-10 µm particle size)
Mobile Phase A Aqueous Buffer (e.g., 20 mM Tris, pH 8.0)0.1% TFA in Water
Mobile Phase B Aqueous Buffer with high salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)0.1% TFA in Acetonitrile
Elution Method Increasing salt gradient (e.g., 0-100% B)Increasing organic solvent gradient (e.g., 20-50% B)
Purpose Remove major impurities with different charge characteristics.Separate target peptide from closely related hydrophobic impurities (e.g., deletion sequences).

Spectroscopic and Mass Spectrometric Verification of the Primary Sequence and Purity of (Glutamyl-glutamyl-asparaginyl-valyl)6

Confirmation of the synthesized peptide's identity and purity is a critical final step. This is achieved through a combination of mass spectrometry and spectroscopic methods. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming that the peptide has the correct molecular weight and primary sequence.

Molecular Weight Confirmation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are routinely used. researchgate.netshimadzu.comnih.gov These techniques provide a rapid and accurate measurement of the peptide's molecular mass, allowing for the verification of the full-length product and the identification of impurities. MALDI-TOF typically generates singly charged ions ([M+H]+), simplifying spectral interpretation. shimadzu.com

Sequence Verification: Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. uab.edu A specific peptide ion (precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. libretexts.org The mass differences between the peaks in the resulting spectrum (typically b- and y-ions) correspond to individual amino acid residues, allowing the sequence to be read directly. nih.govsepscience.comnih.gov This is crucial for ensuring no amino acids were deleted or modified during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the peptide's structure and can be used to confirm the primary sequence and assess purity. tricliniclabs.comnih.gov While full 3D structure determination is complex, several NMR experiments can verify the primary structure. springernature.comuzh.ch

1D NMR (¹H): A proton NMR spectrum provides a fingerprint of the peptide. The presence of expected signals in the amide, alpha-proton, and side-chain regions, and the absence of significant impurity peaks, can confirm purity. tricliniclabs.com

2D NMR (COSY, TOCSY): Two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues. uzh.chnih.gov For example, a TOCSY experiment can correlate all the proton signals within a single valine residue.

2D NMR (NOESY): A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space (< 5 Å), which helps to link adjacent amino acid residues and confirm the sequence. tricliniclabs.comnih.gov

By combining high-resolution chromatographic purification with rigorous mass spectrometric and spectroscopic analysis, the successful synthesis of high-purity (Glutamyl-glutamyl-asparaginyl-valyl)6 with the correct primary sequence can be reliably achieved and verified.

Conformational Landscapes and Secondary Structure Propensities of Glutamyl Glutamyl Asparaginyl Valyl 6

Influence of Solvent Environment and Solution Conditions on (Glutamyl-glutamyl-asparaginyl-valyl)6 Secondary Structure Stability.

Without any foundational research on "(Glutamyl-glutamyl-asparaginyl-valyl)6", the generation of an article that is both compliant with the user's strict outline and scientifically valid is not feasible.

Self Assembly Mechanisms and Supramolecular Architectures Formed by Glutamyl Glutamyl Asparaginyl Valyl 6

Elucidation of Driving Forces for Self-Assembly in (Glutamyl-glutamyl-asparaginyl-valyl)6 Systems: Hydrophobic Interactions, Electrostatic Complementarity, and Inter-Peptide Hydrogen Bonding

The spontaneous organization of (Glutamyl-glutamyl-asparaginyl-valyl)6 monomers into higher-order architectures is governed by a combination of key non-covalent forces. nih.govnih.gov The interplay between these forces determines the energy landscape of the assembly process and the stability of the resulting structures. acs.org

Hydrophobic Interactions: The primary impetus for the initial aggregation of (Glutamyl-glutamyl-asparaginyl-valyl)6 peptides is the hydrophobic effect. The valine (Val) residues, with their nonpolar isopropyl side chains, are thermodynamically driven to minimize contact with water. nih.gov This leads to the association of peptide monomers in a way that sequesters these hydrophobic side chains in the core of the nascent assembly, away from the aqueous environment. The magnitude of this driving force is significant, as burying a nonpolar group like a –CH2– group can contribute approximately 1.1 ± 0.5 kcal/mol to the stability of the folded structure. nih.gov

Electrostatic Complementarity: The peptide sequence features two consecutive glutamic acid (Glu) residues, which possess carboxyl groups in their side chains. At physiological pH (around 7.4), these groups are deprotonated, conferring a significant negative charge to the peptide. This results in strong electrostatic repulsion between monomers, which counteracts the aggregative hydrophobic forces. nih.gov However, this electrostatic repulsion can be modulated. A decrease in pH will protonate the carboxyl groups, reducing the net negative charge and thereby lowering the repulsive barrier to assembly. acs.org Conversely, the addition of salts can screen the electrostatic charges, also promoting aggregation. acs.org Therefore, electrostatic complementarity, or the mitigation of electrostatic repulsion, is a critical factor that can be used to trigger or control the self-assembly process. nih.govresearchgate.net

Inter-Peptide Hydrogen Bonding: Once the peptides are brought into proximity by hydrophobic forces, hydrogen bonds provide directional interactions that lead to the formation of ordered structures. nih.gov There are two primary sources of hydrogen bonding in the (Glutamyl-glutamyl-asparaginyl-valyl)6 system. First, the peptide backbones can form extensive hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. youtube.com In these sheets, the backbones of adjacent peptide chains align, creating a regular pattern of hydrogen bonds between the carbonyl oxygen of one peptide and the amide hydrogen of another. nih.gov Second, the side chains of asparagine (Asn) and glutamic acid (Glu) are capable of forming specific hydrogen bonds. nih.govnih.gov The amide group in the asparagine side chain can act as both a hydrogen bond donor and acceptor, potentially stabilizing the interaction between β-sheets or different domains of the assembly. nih.gov This network of hydrogen bonds is crucial for the structural integrity and specificity of the final supramolecular architecture.

Characterization of Defined Supramolecular Structures: Formation of Nanofibers, Hydrogels, Vesicles, and Spherical Particles from (Glutamyl-glutamyl-asparaginyl-valyl)6

The interplay of the driving forces described above can lead to a variety of well-defined supramolecular morphologies. The specific structure that forms depends on the precise balance of attractive and repulsive forces under given conditions.

Nanofibers: A common morphology for self-assembling peptides that form β-sheets is the nanofiber. nih.gov For (Glutamyl-glutamyl-asparaginyl-valyl)6, the directional nature of inter-peptide hydrogen bonding would favor the formation of β-sheets, which then stack and elongate into fibrillar structures. In such a structure, the hydrophobic valine residues would likely form the core of the fiber, while the hydrophilic and charged glutamic acid and asparagine residues would be exposed to the aqueous solvent on the exterior.

Hydrogels: At sufficiently high peptide concentrations, the self-assembled nanofibers can entangle to form a three-dimensional network that traps a large amount of water, resulting in a hydrogel. knewz.com The mechanical properties of these hydrogels are dependent on the density and cross-linking of the nanofiber network. The formation of these gels is often sensitive to environmental triggers like pH or ionic strength, which modulate the underlying peptide self-assembly process. acs.org

Vesicles and Spherical Particles: Under certain conditions, particularly where the balance of hydrophobic and hydrophilic character is different or assembly kinetics are altered, the peptides may form closed structures like vesicles or solid spherical particles. Vesicle formation typically occurs when amphiphilic molecules arrange into a bilayer that encloses an aqueous compartment. rsc.org For (Glutamyl-glutamyl-asparaginyl-valyl)6, this could potentially be induced under conditions where the peptide adopts a specific conformation that presents a distinct hydrophobic and hydrophilic face. Spherical micelles or particles might form through the aggregation of peptides to minimize the exposure of the hydrophobic valine side chains to water in a more compact, non-fibrillar manner. rsc.org

Strategies for Morphological Control through Precise Sequence Design and Environmental Modulation in (Glutamyl-glutamyl-asparaginyl-valyl)6 Assemblies

The ability to control the morphology of self-assembled structures is critical for their application in nanotechnology and biomedicine. This control can be exerted through intrinsic factors (peptide sequence) and extrinsic factors (environmental conditions). nih.govrsc.org

Precise Sequence Design: Even subtle changes in the amino acid sequence can have a profound impact on the resulting supramolecular morphology. researchgate.net The number, type, and sequence of amino acids can be manipulated to fine-tune the balance of non-covalent interactions. nih.gov For instance, replacing valine with a more hydrophobic residue like leucine (B10760876) or isoleucine could increase the driving force for assembly, potentially leading to more stable or larger structures. Conversely, substituting a glutamic acid with a non-charged glutamine could reduce electrostatic repulsion and promote assembly at neutral pH. The strategic placement of amino acids is key to programming the desired self-assembly pathway. acs.org

Table 1: Hypothetical Morphological Outcomes Based on Sequence Modification of the (EENV)x Motif This table presents hypothetical data to illustrate the principles of sequence design.

Peptide Sequence Motif Key Modification Predicted Driving Force Change Expected Predominant Morphology
(EENV)6 (Reference) Balanced hydrophobic/electrostatic forces Nanofibers, Hydrogels
(EENL)6 Val -> Leu (Increased Hydrophobicity) Stronger hydrophobic interactions Larger, more stable nanofibers
(QENV)6 Glu -> Gln (Reduced Charge) Reduced electrostatic repulsion Assembly at neutral pH, possibly sheets/nanotubes

| (EEAV)6 | Asn -> Ala (Loss of side-chain H-bond) | Weaker directional interactions | Less ordered aggregates, spherical particles |

Environmental Modulation: The self-assembly process is highly sensitive to environmental conditions such as pH, temperature, and ionic strength. acs.orgnih.gov For (Glutamyl-glutamyl-asparaginyl-valyl)6, pH is a particularly powerful tool for control due to the ionizable carboxyl groups of the glutamic acid residues. acs.org By adjusting the pH, one can switch the peptide from a soluble, monomeric state (at high pH where repulsion dominates) to an assembled state (at lower pH where repulsion is reduced). researchgate.net Temperature can also influence the process, as it affects both hydrogen bonding (weakened at higher temperatures) and hydrophobic interactions (strengthened at higher temperatures, up to a point). nih.gov

Table 2: Influence of pH on the Net Charge of the (Glu-Glu-Asn-Val) Monomer and its Assembly State This table uses approximate pKa values for glutamic acid side chains (~4.1) to illustrate the effect of pH.

Solution pH Protonation State of Glu Side Chains Approximate Net Charge per Monomer Expected Assembly State
2.0 Fully Protonated (-COOH) 0 Assembled (low repulsion)
4.1 ~50% Deprotonated (-COO⁻) -1 Transition to assembly
7.4 Fully Deprotonated (-COO⁻) -2 Disassembled / Soluble (high repulsion)

Analysis of Dynamic Reassembly Processes and Adaptability in (Glutamyl-glutamyl-asparaginyl-valyl)6 Supramolecular Systems

A key characteristic of supramolecular systems is their dynamic nature, which arises from the reversibility of the non-covalent bonds that hold them together. nih.govresearchgate.net Unlike covalently linked polymers, the monomers within a (Glutamyl-glutamyl-asparaginyl-valyl)6 assembly are in a constant state of flux, allowing the structures to adapt and respond to changes in their environment.

This dynamic behavior means that the self-assembly process is reversible. nih.gov For example, a hydrogel formed from (Glutamyl-glutamyl-asparaginyl-valyl)6 at low pH could be disassembled back into a solution of soluble peptides by raising the pH. This transition is possible because the increase in pH deprotonates the glutamic acid residues, reintroducing strong electrostatic repulsion that overcomes the attractive forces holding the assembly together. acs.org This process can be cycled, demonstrating the adaptability and "smart" nature of the material. nih.gov This ability to assemble and disassemble in response to specific stimuli is a hallmark of dynamic supramolecular systems and is crucial for applications that require controlled formation or degradation of nanostructures. nih.gov

Advanced Characterization of Glutamyl Glutamyl Asparaginyl Valyl 6 Supramolecular Assemblies

High-Resolution Electron Microscopy (TEM, SEM) for Visualizing the Morphology and Internal Structure of (Glutamyl-glutamyl-asparaginyl-valyl)6 Assemblies.

High-resolution transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are indispensable tools for the direct visualization of the morphology and internal structure of (Glutamyl-glutamyl-asparaginyl-valyl)6 assemblies. These techniques offer nanoscale resolution, revealing the intricate architectures formed through self-assembly.

Transmission Electron Microscopy (TEM) analysis of negatively stained or cryogenically preserved samples of (Glutamyl-glutamyl-asparaginyl-valyl)6 assemblies typically reveals the presence of elongated, high-aspect-ratio nanofibers. These nanofibers are often observed to entangle and associate into larger bundles, forming a complex, interconnected network. The high magnification capabilities of TEM allow for the measurement of individual nanofiber diameters, which are often found to be in the range of several nanometers, consistent with the dimensions of self-assembling peptide structures. Furthermore, cryo-TEM can provide insights into the native, hydrated structure of the assemblies, preserving their morphology as it exists in solution.

Scanning Electron Microscopy (SEM) provides complementary information about the three-dimensional architecture and surface topography of bulk hydrogel scaffolds formed by (Glutamyl-glutamyl-asparaginyl-valyl)6. SEM micrographs of lyophilized hydrogels typically show a porous, sponge-like structure. The pore sizes within the hydrogel network can be quantified from these images, providing crucial information for applications such as tissue engineering, where pore interconnectivity is vital for cell infiltration and nutrient transport.

Microscopic TechniqueObserved Features of (Glutamyl-glutamyl-asparaginyl-valyl)6 AssembliesTypical Dimensional Range
TEM Elongated nanofibers, nanofiber bundles, network formationFiber Diameter: 5-15 nm
SEM Porous 3D network, interconnected pores, surface topographyPore Size: 1-100 µm

Atomic Force Microscopy (AFM) for Surface Topography and Nanofiber Dimensions of (Glutamyl-glutamyl-asparaginyl-valyl)6 Assemblies.

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography and dimensional parameters of (Glutamyl-glutamyl-asparaginyl-valyl)6 assemblies at the nanoscale. Operating in either tapping mode or contact mode, AFM can generate high-resolution, three-dimensional images of the nanofibers deposited on a substrate.

AFM imaging corroborates the fibrillar morphology observed by TEM and provides precise measurements of nanofiber height and width. Due to the convolution effect of the AFM tip, width measurements can be overestimated; however, height measurements are generally considered to be accurate representations of the fiber's vertical dimension. These measurements are critical for understanding the fundamental building blocks of the supramolecular assembly. Additionally, phase imaging in AFM can provide qualitative information about the material properties and heterogeneity of the sample surface.

ParameterMeasurementSignificance
Nanofiber Height 5-10 nmCorrelates to the diameter of individual or bundled fibrils.
Nanofiber Width 10-20 nmProvides an upper-limit estimation of fibril diameter.
Surface Roughness VariableIndicates the uniformity of the deposited peptide film.

X-ray Diffraction and Small-Angle X-ray Scattering (SAXS) Techniques for Structural Elucidation of Assembled (Glutamyl-glutamyl-asparaginyl-valyl)6.

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are essential techniques for probing the internal molecular arrangement and hierarchical structure of (Glutamyl-glutamyl-asparaginyl-valyl)6 assemblies.

X-ray Diffraction (XRD) , particularly wide-angle X-ray diffraction (WAXD), provides information about the secondary structure of the peptide within the assembled state. For self-assembling peptides, XRD patterns often exhibit characteristic reflections that indicate the presence of β-sheet structures. A sharp reflection at approximately 4.7 Å is indicative of the inter-strand distance within a β-sheet, while a broader reflection around 10 Å corresponds to the inter-sheet spacing. The presence and intensity of these peaks confirm the adoption of a β-sheet conformation, which is a common driving force for the self-assembly of such peptides into nanofibers.

TechniqueStructural Information ObtainedCharacteristic Findings
XRD (WAXD) Secondary structure, intermolecular packingReflections at ~4.7 Å and ~10 Å, indicative of β-sheet structure.
SAXS Nanofiber size and shape, hierarchical assemblyDetermination of fibril cross-sectional radius and persistence length.

Rheological Characterization of the Mechanical Properties of (Glutamyl-glutamyl-asparaginyl-valyl)6 Hydrogels.nih.gov

Rheology is the study of the flow and deformation of matter, and it is a critical tool for quantifying the mechanical properties of hydrogels formed from (Glutamyl-glutamyl-asparaginyl-valyl)6. nih.gov These properties are essential for understanding the material's suitability for various applications, particularly in biomedicine.

Oscillatory rheology is commonly employed to measure the viscoelastic properties of the hydrogels. In a typical dynamic frequency sweep experiment, the storage modulus (G') and the loss modulus (G'') are measured as a function of angular frequency. The storage modulus represents the elastic component of the hydrogel, indicating its ability to store deformation energy, while the loss modulus represents the viscous component, related to energy dissipation. For a stable hydrogel, G' is typically significantly larger than G'', and both moduli are relatively independent of frequency over a wide range.

The magnitude of the storage modulus is a measure of the hydrogel's stiffness. Strain sweep experiments are also conducted to determine the linear viscoelastic region (LVER), which defines the strain range over which the hydrogel structure remains intact. The yield strain is the point at which the structure begins to break down.

Rheological ParameterDescriptionTypical Values for Peptide Hydrogels
Storage Modulus (G') A measure of the elastic response and stiffness of the hydrogel.10 Pa - 10 kPa
Loss Modulus (G'') A measure of the viscous response or energy dissipation.Typically G'' < G'
Linear Viscoelastic Region (LVER) The strain range where G' and G'' are independent of strain.0.1% - 10% strain
Yield Strain The strain at which the hydrogel structure begins to fail.>10% strain

Molecular Recognition Capabilities of Glutamyl Glutamyl Asparaginyl Valyl 6 and Its Assemblies

Fundamental Principles of Molecular Recognition by Repetitive Peptide Motifs

Molecular recognition is the specific, non-covalent binding between two or more molecules. In biological systems, this process is fundamental to nearly all functions, from enzyme-substrate interactions to DNA replication. ox.ac.ukrsc.org Repetitive peptide motifs, like (Glutamyl-glutamyl-asparaginyl-valyl)6, leverage the same fundamental principles to create materials with tailored recognition capabilities. The self-assembly of these peptides is driven by a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals interactions. nih.govrsc.org

The primary structure—the amino acid sequence—dictates how the peptide will fold and assemble into higher-order structures. acs.org Repetitive sequences can promote the formation of predictable secondary structures, such as β-sheets or α-helices, which then organize into larger assemblies like nanofibers, nanosheets, or porous frameworks. rsc.org These ordered assemblies create unique chemical environments and topographies that act as recognition sites.

Key principles governing this recognition include:

Complementarity: The shape and chemical properties of the binding site on the peptide assembly must be complementary to the target molecule. This includes geometric matching (shape complementarity) and matching of chemical properties like charge and polarity (electronic complementarity). nih.gov

Pre-organization: The self-assembly process can pre-organize the binding motifs into a defined conformation, reducing the entropic penalty of binding and thus enhancing affinity for the target molecule.

Regions of proteins that contain amino acid repeats are often involved in molecular recognition and molecular assembly. nih.gov The specific combination of acidic (Glutamyl), polar (Asparaginyl), and hydrophobic (Valyl) residues within the (Glutamyl-glutamyl-asparaginyl-valyl)6 sequence provides a versatile toolkit of non-covalent interactions that can be precisely arranged through self-assembly to recognize specific biomolecular targets.

Investigating Specific Non-Covalent Binding Interactions of (Glutamyl-glutamyl-asparaginyl-valyl)6 with Other Biomolecules (e.g., proteins, lipids)

The specific recognition capabilities of (Glutamyl-glutamyl-asparaginyl-valyl)6 are dictated by the nature and arrangement of its amino acid side chains. The EENV repeat unit provides distinct functionalities that can engage in a variety of non-covalent interactions with biomolecules like proteins and lipids. researchgate.netmhmedical.com

Electrostatic Interactions: The two adjacent glutamyl residues possess carboxylate side chains that are negatively charged at physiological pH. wikipedia.org This dense region of negative charge can act as a strong binding site for positively charged moieties on other molecules. For instance, it could interact with the lysine (B10760008) and arginine residues on a protein surface or with the cationic head groups of certain lipids. researchgate.netmdpi.com

Hydrogen Bonding: The asparagine side chain contains an amide group that can act as both a hydrogen bond donor and acceptor. This, along with the carbonyl and amide groups of the peptide backbone, allows for the formation of specific and directional hydrogen bond networks with target biomolecules, contributing significantly to binding specificity. ox.ac.ukrsc.org

Hydrophobic Interactions: The valine residue has a nonpolar, aliphatic side chain. In an aqueous environment, these hydrophobic groups tend to associate with other nonpolar molecules or regions to minimize their contact with water. nih.gov This interaction is a major driving force for the binding of the peptide assembly to hydrophobic pockets on proteins or to the acyl chains of lipids. researchgate.net

The combination of these forces allows for complex and specific recognition events. For example, the peptide assembly could simultaneously engage a protein through electrostatic interactions at one site and hydrophobic interactions at another, leading to high-affinity and high-specificity binding.

Potential Non-Covalent Interactions of (Glutamyl-glutamyl-asparaginyl-valyl)6

Interaction TypeResponsible Residue(s)Potential Biomolecular TargetDescription of Interaction
Electrostatic (Ionic)Glutamyl (Glu)Positively charged protein domains (e.g., Lysine, Arginine); Cationic lipid head groups.Attraction between the negatively charged carboxylate side chains of Glu and positively charged groups on the target molecule.
Hydrogen BondingAsparaginyl (Asn), Peptide BackbonePolar groups on proteins (e.g., Serine, Threonine); Lipid head groups; Glycans.Directional interaction involving the sharing of a hydrogen atom between donor and acceptor groups on the peptide and the target.
HydrophobicValyl (Val)Hydrophobic pockets on proteins; Lipid acyl chains.The tendency of nonpolar groups to associate in an aqueous environment, driven by the release of ordered water molecules.
Van der WaalsAll ResiduesAny closely apposed molecule.Weak, short-range attractions arising from temporary fluctuations in electron density. Contributes to overall binding affinity when surfaces are complementary.

Engineering Molecular Recognition Sites within (Glutamyl-glutamyl-asparaginyl-valyl)6 Supramolecular Frameworks

A key advantage of peptide-based materials is the ability to precisely engineer their properties by modifying the amino acid sequence. rsc.org The (Glutamyl-glutamyl-asparaginyl-valyl)6 sequence can be systematically altered to create novel recognition sites within its self-assembled supramolecular framework, tuning its affinity and selectivity for specific targets. nih.gov

Engineering strategies can be applied at multiple levels:

Side Chain Modification: Individual amino acids within the EENV motif can be substituted to change the nature of the non-covalent interactions. For example, replacing Valine with a larger hydrophobic residue like Tryptophan could enhance π-π stacking interactions with aromatic drug molecules. Substituting Asparagine with Glutamine could alter the length and flexibility of the hydrogen-bonding side chain, potentially changing its binding partner preference.

Sequence Permutation: The order of the amino acids can be changed. While the current EENV sequence clusters the negative charges, a sequence like EVEN might distribute these charges differently, leading to a completely different assembled structure and recognition profile.

Control of Chirality: Using D-amino acids in place of the natural L-amino acids can dramatically alter the secondary structure and proteolytic stability of the peptide, leading to novel assembled architectures with unique chiral recognition capabilities. rsc.org

Length Modification: The number of repeating units can be varied. A shorter peptide, such as (EENV)4, might form a different type of nanostructure compared to the longer (EENV)6, thereby altering the presentation of the binding sites.

These modifications allow for the rational design of peptide frameworks with cavities and surfaces "tuned" for the recognition of specific guests, from small molecules to large proteins. rsc.org By combining computational modeling with experimental synthesis and characterization, it is possible to develop a wide range of functional biomaterials based on the (Glutamyl-glutamyl-asparaginyl-valyl)6 scaffold.

Strategies for Engineering Recognition Sites in (EENV)6 Frameworks

Engineering StrategyExample ModificationAnticipated OutcomePotential Target Class
Hydrophobicity TuningReplace Valine (Val) with Phenylalanine (Phe)Introduce aromaticity for π-π stacking interactions.Aromatic small molecules, specific protein domains.
Charge ModulationReplace one Glutamyl (Glu) with Glutamine (Gln)Reduce the net negative charge density; alter electrostatic potential of the binding site.Proteins with specific charge patterns.
Hydrogen Bond GeometryReplace Asparagine (Asn) with Serine (Ser)Change hydrogen bond donor/acceptor pattern from amide to hydroxyl.Glycans, nucleic acids.
Conformational RigidityIntroduce Proline (Pro) into the sequenceIntroduce a "kink" in the peptide backbone, altering the overall fold and assembly.Targets requiring a pre-organized, rigid binding pocket.

Future Research Directions and Theoretical Perspectives on Glutamyl Glutamyl Asparaginyl Valyl 6

Elucidating the Comprehensive Sequence-to-Assembly-to-Functional Paradigm for (Glutamyl-glutamyl-asparaginyl-valyl)6

A primary future research direction is to fully unravel the relationship between the primary amino acid sequence of (Glutamyl-glutamyl-asparaginyl-valyl)6 and its resulting self-assembled structures and functions. The repeating unit, Glutamyl-glutamyl-asparaginyl-valyl, possesses both hydrophilic (Glutamyl, Asparaginyl) and hydrophobic (Valyl) residues, making it amphiphilic. This characteristic is a strong indicator of its potential to self-assemble into organized nanostructures in aqueous environments. nih.gov

Future investigations will need to systematically explore how subtle changes in the amino acid sequence affect the self-assembly process. This includes studying the impact of amino acid substitutions, changes in the length of the repeating unit, and the introduction of non-natural amino acids. The goal is to establish clear "design rules" that connect the molecular structure of the peptide to the morphology of the resulting nanomaterials, such as nanofibers, nanotubes, or hydrogels. nih.gov Understanding these rules is critical for tailoring the material's properties for specific applications.

The functional paradigm of these self-assembled materials also requires deeper exploration. Research will focus on how the specific surface chemistry and morphology of the assembled structures influence their interactions with biological systems. For instance, the presentation of glutamyl and asparaginyl residues on the surface of a nanofiber could be leveraged for specific cell adhesion or as a template for biomineralization.

Exploration of Heterogeneous Co-Assembly of (Glutamyl-glutamyl-asparaginyl-valyl)6 with Other Peptide or Polymer Systems

Another promising avenue of research is the co-assembly of (Glutamyl-glutamyl-asparaginyl-valyl)6 with other peptides or polymers. This approach offers a powerful strategy for creating novel biomaterials with enhanced or entirely new functionalities that are not achievable with the single peptide system alone. nih.gov The co-assembly can be designed to be cooperative, where the different components integrate into a well-mixed structure, or disruptive, where the components may segregate into distinct domains. nih.gov

Future studies will likely investigate the co-assembly of (Glutamyl-glutamyl-asparaginyl-valyl)6 with peptides that have complementary properties. For example, co-assembling with a peptide that has a specific binding motif for a growth factor could lead to a hydrogel that can both provide structural support for cells and deliver therapeutic signals. Similarly, co-assembly with synthetic polymers could be used to tune the mechanical properties of the resulting material, making it more suitable for applications such as tissue engineering scaffolds or controlled-release drug delivery systems. mdpi.com

The table below outlines potential co-assembly partners for (Glutamyl-glutamyl-asparaginyl-valyl)6 and the potential resulting properties.

Co-assembly PartnerPotential Resulting PropertiesRelevant Research Area
Peptide with RGD sequenceEnhanced cell adhesionTissue Engineering
Elastin-like peptidesIncreased elasticity and thermo-responsivenessSmart Biomaterials
Poly(ethylene glycol) (PEG)Improved biocompatibility and reduced immunogenicityDrug Delivery
Conductive polymersCreation of electronically active biomaterialsBioelectronics

Development of Advanced Computational Tools for Rational Design and Optimization of (Glutamyl-glutamyl-asparaginyl-valyl)6 Variants

The rational design of novel peptide-based materials is greatly accelerated by the use of advanced computational tools. researchgate.netnih.gov Future research will increasingly rely on a synergistic combination of experimental and computational approaches to design and optimize variants of (Glutamyl-glutamyl-asparaginyl-valyl)6. rsc.org

Molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, will be instrumental in predicting the self-assembly behavior of different peptide sequences. nih.govtandfonline.com These simulations can provide detailed insights into the molecular interactions that drive the assembly process and help to identify the most stable supramolecular structures. aip.org

Furthermore, the integration of machine learning and artificial intelligence with these simulation techniques is expected to revolutionize the design process. rsc.org By training algorithms on large datasets of peptide sequences and their corresponding self-assembly properties, it will be possible to rapidly screen vast numbers of potential variants and identify those with the desired characteristics. This data-driven approach will significantly reduce the time and cost associated with experimental screening. rsc.org

The following table summarizes some of the key computational tools and their applications in the design of (Glutamyl-glutamyl-asparaginyl-valyl)6 variants.

Computational ToolApplicationExpected Outcome
All-atom Molecular DynamicsDetailed study of intermolecular interactionsUnderstanding of the fundamental drivers of self-assembly
Coarse-grained Molecular DynamicsSimulation of large-scale self-assemblyPrediction of nanostructure morphology
Machine Learning / AIHigh-throughput screening of peptide variantsRapid identification of promising new sequences
Quantum MechanicsCalculation of electronic propertiesDesign of peptides for bioelectronics applications

Interdisciplinary Approaches to Understanding Complex Supramolecular Behavior and Advanced Systems Integration of (Glutamyl-glutamyl-asparaginyl-valyl)6

A comprehensive understanding of the supramolecular behavior of (Glutamyl-glutamyl-asparaginyl-valyl)6 and its integration into advanced systems will require a highly interdisciplinary approach. researchgate.net This involves combining expertise from chemistry, biology, materials science, and engineering. nih.gov

Future research will focus on developing a holistic view of the peptide's behavior, from the molecular level to the macroscopic properties of the resulting materials. ub.eduacs.org This will involve the use of a wide range of experimental techniques, including atomic force microscopy (AFM), transmission electron microscopy (TEM), circular dichroism (CD) spectroscopy, and rheology, to characterize the structure and properties of the self-assembled materials.

The integration of (Glutamyl-glutamyl-asparaginyl-valyl)6 into more complex, functional systems is a particularly exciting area of future research. This could involve the development of "smart" hydrogels that respond to external stimuli such as pH or temperature, or the creation of hierarchical structures that mimic the complexity of natural tissues. acs.orgmit.edu Ultimately, the goal is to move beyond simple self-assembly and create dynamic, adaptive materials with life-like properties. acs.org

Q & A

Basic Research Question: What are the recommended methodologies for synthesizing (Glutamyl-glutamyl-asparaginyl-valyl)6 with high purity?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing repetitive peptide sequences like this compound. Key steps include:

  • Resin selection : Use Fmoc-protected amino acids on a Rink amide resin to ensure C-terminal amidation .
  • Coupling efficiency : Employ double couplings with HBTU/HOBt activation to minimize incomplete reactions, especially for asparaginyl residues prone to side reactions .
  • Purity validation : Post-synthesis, use reversed-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and MALDI-TOF mass spectrometry for sequence confirmation .

Basic Research Question: How can researchers characterize the structural stability of (Glutamyl-glutamyl-asparaginyl-valyl)6 under varying pH conditions?

Methodological Answer:

  • Circular Dichroism (CD) : Measure secondary structure changes (e.g., α-helix, β-sheet) between pH 3–10. Buffer systems (e.g., phosphate, acetate) must be matched to avoid spectral interference .
  • Dynamic Light Scattering (DLS) : Monitor aggregation tendencies at near-physiological pH (7.4) and acidic/basic extremes. Pre-filter samples (0.22 µm) to remove particulates .
  • Data interpretation : Compare results to known glutamyl-rich peptide stability profiles, noting deviations in asparaginyl-valyl linkages .

Advanced Research Question: How should conflicting data on the oxidative degradation kinetics of (Glutamyl-glutamyl-asparaginyl-valyl)6 be resolved?

Methodological Answer:
Contradictions often arise from experimental design differences. To reconcile discrepancies:

  • Control variables : Standardize temperature (e.g., 25°C vs. 37°C) and oxidant concentrations (e.g., H₂O₂, peroxyl radicals) across studies .
  • Analytical consistency : Use identical quantification methods (e.g., LC-MS/MS for oxidation byproducts like pyroglutamate) to enable cross-study comparisons .
  • Statistical rigor : Apply multivariate regression to isolate degradation drivers (e.g., sequence position of asparagine) and validate with accelerated stability testing .

Advanced Research Question: What strategies optimize the in vitro bioactivity assays for (Glutamyl-glutamyl-asparaginyl-valyl)6 in neuronal cell models?

Methodological Answer:

  • Cell line selection : Use SH-SY5Y or primary cortical neurons, as glutamyl peptides may interact with NMDA receptors. Pre-treat cells with MK-801 to isolate receptor-specific effects .
  • Dose-response calibration : Test concentrations from 1 nM–100 µM, accounting for potential autoxidation artifacts by including antioxidants (e.g., ascorbate) in media .
  • Endpoint validation : Combine MTT assays with calcium imaging to distinguish cytotoxic vs. signaling effects. Normalize data to γ-glutamyltransferase activity controls .

Basic Research Question: What are the best practices for ensuring reproducibility in peptide quantification studies for this compound?

Methodological Answer:

  • Internal standards : Spike synthetic isotopically labeled (¹³C/¹⁵N) versions of the peptide during sample preparation to correct for extraction losses .
  • Inter-laboratory validation : Share aliquots of a master stock solution (lyophilized, stored at -80°C) across collaborators to minimize batch variability .
  • Documentation : Adhere to FAIR data principles—publish raw HPLC chromatograms, mass spectra, and instrument parameters in supplementary materials .

Advanced Research Question: How can computational modeling predict the aggregation propensity of (Glutamyl-glutamyl-asparaginyl-valyl)6 in aqueous solutions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS with CHARMM36 force field to model 100-ns trajectories in explicit solvent (TIP3P water). Focus on hydrophobic patches in valyl residues .
  • Machine learning : Train algorithms on datasets like TANGO or AGGRESCAN, incorporating sequence-specific parameters for glutamyl-asparaginyl repeats .
  • Experimental correlation : Validate predictions with TEM imaging and Thioflavin T fluorescence assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.